molecular formula C55H104O4 B15415673 [3,4,5-Tris(hexadecyloxy)phenyl]methanol CAS No. 138433-01-9

[3,4,5-Tris(hexadecyloxy)phenyl]methanol

Cat. No.: B15415673
CAS No.: 138433-01-9
M. Wt: 829.4 g/mol
InChI Key: XCPQOSBFROGWAS-UHFFFAOYSA-N
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Description

[3,4,5-Tris(hexadecyloxy)phenyl]methanol is a dendritic amphiphilic compound characterized by a central phenyl ring substituted with three hexadecyloxy (C₁₆H₃₃O-) chains at the 3-, 4-, and 5-positions and a hydroxymethyl (-CH₂OH) group at the benzylic position. Its structure combines hydrophobic alkyl chains with a polar alcohol moiety, enabling applications in self-assembly, liquid crystal engineering, and nanomaterials.

Synthesis: The compound is synthesized via hydrolysis of ethyl 3,4,5-tris(hexadecyloxy)benzoate (S2) under basic conditions, yielding the methanol derivative (S6) as a colorless solid with a 61% yield . Key spectroscopic data include:

  • ¹³C-NMR (CDCl₃): δ = 65.8 ppm (CH₂OH), 69.3–73.6 ppm (OCH₂ groups), and 153.4 ppm (aromatic carbons adjacent to oxygen) .
  • Elemental Analysis: Aligns with theoretical values for C₅₄H₁₀₁NO₅ (e.g., calculated N: 1.66% vs. found: 1.98%) in related tris(hexadecyloxy)aniline analogs .

Properties

CAS No.

138433-01-9

Molecular Formula

C55H104O4

Molecular Weight

829.4 g/mol

IUPAC Name

(3,4,5-trihexadecoxyphenyl)methanol

InChI

InChI=1S/C55H104O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-57-53-49-52(51-56)50-54(58-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)59-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50,56H,4-48,51H2,1-3H3

InChI Key

XCPQOSBFROGWAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Functional Group Modifications in Tris(hexadecyloxy)phenyl Derivatives

Compound Functional Group Key Properties/Applications Synthesis Yield Reference
[3,4,5-Tris(hexadecyloxy)phenyl]methanol -CH₂OH Amphiphilic self-assembly; precursor for esters 61%
3,4,5-Tris(hexadecyloxy)aniline -NH₂ Intermediate for Schiff bases and dendrimers Not reported
2-[3,4,5-Tris(hexadecyloxy)phenyl]ethanamine -CH₂CH₂NH₂ Diradical synthesis (e.g., meso-nitroxide systems) Not reported

Key Findings :

  • The methanol derivative exhibits strong hydrogen-bonding capability via its -CH₂OH group, enhancing its use in supramolecular assemblies .
  • Aniline and ethanamine analogs prioritize reactivity toward imine/amide bond formation, enabling integration into polymers or photoactive materials .

Alkyl Chain Length Variations

Table 2: Impact of Alkyl Chain Length on Physical Properties

Compound Alkyl Chain (R) Molecular Weight Solubility (Polar Solvents) Thermal Behavior
This compound C₁₆H₃₃O- ~1,200 g/mol Low (e.g., insoluble in H₂O) Liquid crystalline phases at >50°C
[3,4,5-Tris(dodecyloxy)phenyl]methanol C₁₂H₂₅O- ~900 g/mol Moderate (soluble in CHCl₃) Lower melting point vs. C₁₆ analog

Key Findings :

  • Hexadecyloxy (C₁₆) chains impart higher hydrophobicity and thermal stability, favoring membrane-mimetic or thermotropic liquid crystal applications .
  • Dodecyloxy (C₁₂) analogs exhibit improved solubility in organic solvents (e.g., chloroform), making them preferable for solution-phase syntheses .

Structural Analogs with Extended Aromatic Systems

Table 3: Comparison with Anthracene-Based Derivatives

Compound Aromatic Core Thermal Transitions (°C) Application
This compound Single phenyl ring Melting: ~80–100°C Nanostructured gels, drug delivery
9,10-Bis(3,4,5-tri(hexadecyloxy)phenyl)anthracene Anthracene dimer Melting: 120–135°C Photon upconversion, optoelectronics

Key Findings :

  • Anthracene-containing derivatives display higher melting points (ΔT ≈ +40°C) due to π-π stacking and extended conjugation, enhancing their utility in optoelectronic devices .
  • The single phenyl core in this compound offers greater flexibility for functionalization (e.g., esterification of -CH₂OH) .

Q & A

Q. What are the optimized synthetic routes for [3,4,5-Tris(hexadecyloxy)phenyl]methanol, and how can yield and purity be improved?

The synthesis likely involves reducing a precursor carboxylic acid or ester using borane-based reagents (e.g., BH₃-THF) in aprotic solvents like THF, followed by quenching with methanol . Key steps include:

  • Precursor selection : Starting with 3,4,5-tris(hexadecyloxy)benzoic acid to ensure proper substitution.
  • Reagent optimization : Using excess BH₃-THF (1.5–2 equivalents) to drive complete reduction.
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted hexadecyloxy chains, which may cause solubility challenges. Yield improvements (>85%) can be achieved by maintaining anhydrous conditions and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming the methanol group (-CH₂OH) and tris-hexadecyloxy substitution. Look for:
    • A singlet at δ ~4.5–5.0 ppm (methanol -CH₂-).
    • Multiplets at δ ~3.5–4.0 ppm (hexadecyloxy -OCH₂-) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities from incomplete substitution.
  • FT-IR : O-H stretching (~3200–3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers address solubility challenges during experimental workflows?

The long hydrophobic hexadecyloxy chains limit solubility in polar solvents. Strategies include:

  • Solvent selection : Use THF, dichloromethane, or chloroform for reactions .
  • Temperature modulation : Gentle heating (30–40°C) to enhance dissolution without degrading the compound.
  • Surfactant-assisted dispersion : For aqueous systems, employ nonionic surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What computational methods are suitable for studying the structure-property relationships of this compound?

  • Density Functional Theory (DFT) : To model electronic effects of the tris-hexadecyloxy groups on the methanol moiety’s reactivity.
  • Molecular Dynamics (MD) : Simulate self-assembly behavior in lipid bilayers or micelles, leveraging the compound’s amphiphilic nature .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. How can thermal stability and decomposition pathways be analyzed experimentally?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C due to stable aryl ether bonds) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and oxidative degradation profiles.
  • Isothermal Stability Tests : Monitor structural integrity under controlled temperatures (e.g., 80°C for 24 hours) .

Q. What strategies resolve contradictions in reported catalytic or biological activity data?

  • Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ measurements for enzyme inhibition).
  • Controlled variable testing : Isolate factors like solvent polarity, pH, or trace impurities affecting activity .
  • Reproducibility protocols : Validate results across multiple labs with shared batches of the compound .

Q. What derivatization pathways enable functionalization of the methanol group for advanced applications?

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters, enhancing lipophilicity .
  • Oxidation : Use mild oxidants (e.g., MnO₂) to convert -CH₂OH to -CHO for cross-coupling reactions .
  • Sulfonation : Introduce sulfonate groups via SO₃/pyridine complexes to improve aqueous solubility .

Q. How should researchers mitigate safety risks associated with handling this compound?

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile byproducts.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with analogous tris-alkoxy compounds .
  • Reaction Optimization : Employ Design of Experiments (DoE) to screen temperature, solvent, and catalyst ratios .
  • Collaborative Repositories : Share synthetic protocols and spectral data in open-access platforms (e.g., Zenodo) to address reproducibility gaps.

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